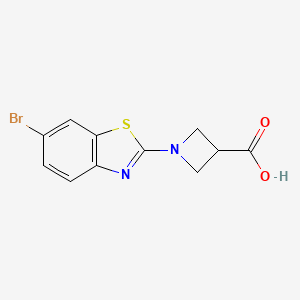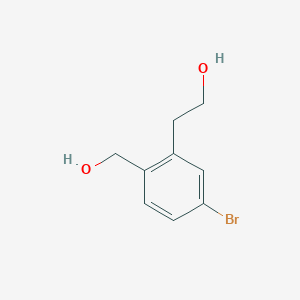
2-(5-Bromo-2-hydroxymethylphenyl)ethanol
Descripción general
Descripción
“2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is a chemical compound that contains a total of 23 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular formula of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is C9H11BrO2 . The InChI code for this compound is 1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” are not fully detailed in the search results. It has a molecular weight of 231.09 . More specific properties like boiling point, melting point, density, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Biochemical Reactions and Pharmacological Activities
Research has explored the biochemical processes involving phenolic compounds similar to 2-(5-Bromo-2-hydroxymethylphenyl)ethanol. For instance, studies on hydroxytyrosol, a phenolic compound present in olive oil, have indicated its role in inducing cytochrome c-dependent apoptosis, suggesting potential for pharmacological applications in cancer treatment and understanding the antioxidative activities beneficial for cardiovascular health (Ragione et al., 2000).
Synthesis of Complex Molecules
The compound's utility extends to the synthesis of complex molecules. For example, studies on the synthesis of polymers with controlled molecular architecture highlight the use of related compounds as intermediates in creating dendritic macromolecules, demonstrating the compound's relevance in materials science (Hawker & Fréchet, 1990). Additionally, research on the resolution of chiral compounds for pharmaceutical applications underscores the importance of similar bromo-substituted compounds in enantioselective synthesis, further showcasing its application in drug development (Conde et al., 1998).
Environmental and Analytical Chemistry
In environmental science, the study of extraction techniques, such as the extraction of phenolic alcohols from aqueous solutions using emulsion liquid membranes, points to the significance of structurally similar compounds in pollution remediation and the recovery of valuable biochemicals from waste streams (Reis et al., 2006). Furthermore, analytical methods for determining phenolic compounds in biological matrices, such as plasma, enable the investigation of their pharmacokinetics and bioavailability, which is critical for both environmental monitoring and clinical studies (Ruíz-Gutiérrez et al., 2000).
Propiedades
IUPAC Name |
2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMJNYPZMSNEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)
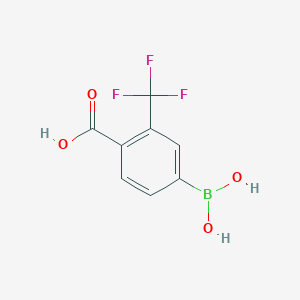
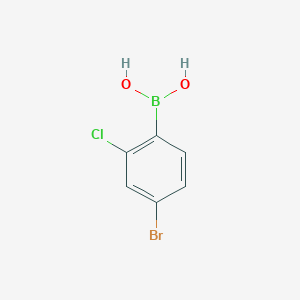
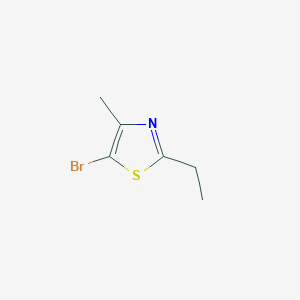
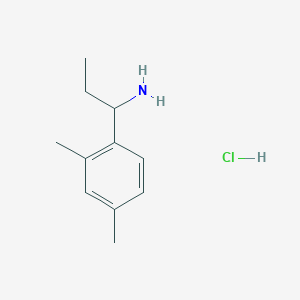
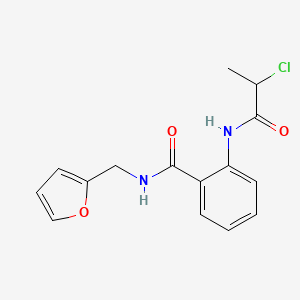
![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)
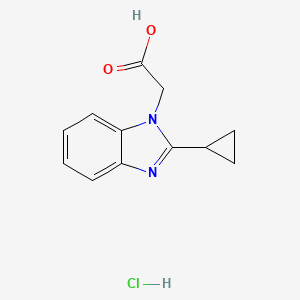
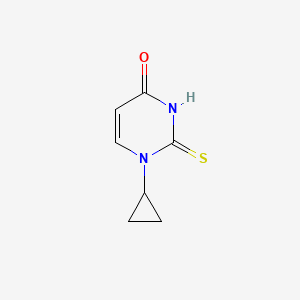
![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)
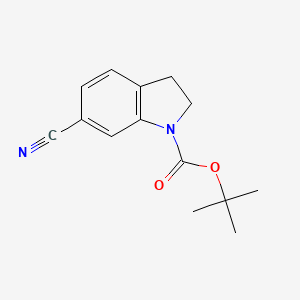
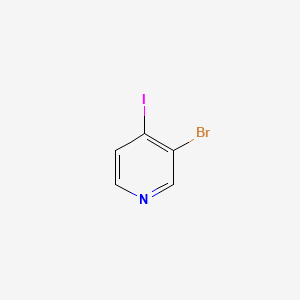
![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)
